molecular formula C24H25FN6O B2926865 N-(3-methylphenyl)-4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepane-1-carboxamide CAS No. 1189937-41-4

N-(3-methylphenyl)-4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepane-1-carboxamide

Cat. No. B2926865
CAS RN: 1189937-41-4
M. Wt: 432.503
InChI Key: GTGYPWCVFKKXSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylphenyl)-4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepane-1-carboxamide is a useful research compound. Its molecular formula is C24H25FN6O and its molecular weight is 432.503. The purity is usually 95%.
BenchChem offers high-quality N-(3-methylphenyl)-4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methylphenyl)-4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

Indole derivatives, which are structurally related to the compound , have been reported to possess significant antiviral activities . For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could potentially be explored for its efficacy against various RNA and DNA viruses, contributing to the development of new antiviral medications.

Anticancer Research

Indole derivatives are known for their anticancer properties due to their ability to bind with high affinity to multiple receptors . The compound could be investigated for its potential role in cancer treatment, possibly as a chemotherapeutic agent or as a part of targeted therapy strategies.

Antioxidant Applications

The biological activities of indole derivatives also include antioxidant effects . The compound could be studied for its antioxidant capacity, which is crucial in protecting cells from oxidative stress, a factor in numerous chronic diseases.

Antimicrobial and Antitubercular Effects

With indole derivatives showing antimicrobial and antitubercular activities, there is a possibility that the compound could serve as a lead structure for the development of new drugs to combat bacterial infections, including drug-resistant strains .

Antidiabetic Potential

Research on indole derivatives has indicated their use in antidiabetic treatments . The compound could be explored for its potential to act on biological targets relevant to diabetes management, offering a new avenue for therapeutic intervention.

Antimalarial Activity

The diverse biological activities of indole derivatives extend to antimalarial effects . This compound could be part of research efforts aimed at discovering new treatments for malaria, particularly in the face of emerging drug resistance.

Anticholinesterase Activity

Lastly, indole derivatives have been associated with anticholinesterase activity, which is important in the treatment of neurodegenerative diseases like Alzheimer’s . The compound could be investigated for its potential cognitive-enhancing effects or its ability to slow the progression of such diseases.

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-3-(4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN6O/c25-18-9-3-2-8-17(18)16-26-22(32)13-12-21-28-29-24-23(30-14-6-1-7-15-30)27-19-10-4-5-11-20(19)31(21)24/h2-5,8-11H,1,6-7,12-16H2,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGYPWCVFKKXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN=C4CCC(=O)NCC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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